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Introduction to the DM21 Functional
The DeepMind 21 (DM21) functional is a cutting-edge, machine-learned exchange-correlation

functional developed by Google's DeepMind.[1][2][3] It represents a significant advancement in

Density Functional Theory (DFT) by leveraging neural networks to approximate the exchange-

correlation energy.[2][3] A key innovation of DM21 is its training methodology, which includes

fractional charge and fractional spin constraints. This allows it to overcome some of the

systemic "pathological errors" that affect traditional functionals, particularly in systems with

fractional electron character.[2][3] As a result, DM21 demonstrates state-of-the-art performance

on various energy benchmarks, often outperforming even more computationally expensive

double-hybrid functionals.[2][3][4]

However, the practical application of DM21, especially for tasks beyond single-point energy

calculations, comes with its own set of challenges, including higher computational cost and

complexities in geometry optimization.[5][6] These application notes provide a comprehensive

guide to effectively using the DM21 functional within the PySCF quantum chemistry package.

Data Presentation
Performance on Energy Benchmarks
The DM21 functional has been shown to provide highly accurate energy predictions across a

range of chemical systems. Its performance on the GMTKN55 benchmark, a comprehensive

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13910615?utm_src=pdf-interest
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/abs/2501.12149
https://arxiv.org/html/2501.12149v1
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://arxiv.org/html/2501.12149v1
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/html/2501.12149v1
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/html/2501.12149v1
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.researchgate.net/figure/State-of-the-art-performance-by-DM21-on-benchmarks-All-errors-are-in-kcal-mol-A-The_fig2_356914883
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2024/cp/d4cp00878b
https://arxiv.org/pdf/2501.12149
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


test set for main-group thermochemistry, kinetics, and non-covalent interactions, is particularly

noteworthy.

Functional GMTKN55 MAE (kcal/mol)

DM21 1.5[2]

SCAN 3.6[2]

Table 1: Mean Absolute Error (MAE) on the

GMTKN55 benchmark for DM21 compared to

the SCAN functional.

Computational Cost
A significant consideration when using the DM21 functional is its computational expense, which

is considerably higher than that of traditional analytical functionals. This is primarily due to the

evaluation of the neural network and the need for numerical gradients in geometry

optimizations.

System Functional Calculation Type Approximate Time

n-decane DM21 Single SCF iteration ~7 hours[5]

n-decane
B2PLYP (double

hybrid)
Complete calculation

~13 minutes (with RI)

[5]

H₂ DM21 SCF convergence 16 iterations[2]

H₂ SCAN SCF convergence 4 iterations[2]

Table 2: Comparison

of computational cost

for DM21 and other

functionals.

Experimental Protocols
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To use the DM21 functional, you need to have PySCF installed, along with the

density_functional_approximation_dm21 package.

Protocol 1: Installation

Install PySCF: If you don't have PySCF installed, you can install it via pip:

Install the DM21 package: The DM21 functional is available as a separate package that

integrates with PySCF.

Install Dependencies: Ensure you have the necessary dependencies, including TensorFlow.

Note: There have been reports of issues with newer versions of h5py. If you encounter

errors, you may need to downgrade this package.

Single-Point Energy Calculation
The most straightforward application of DM21 is for single-point energy calculations, where its

high accuracy is a significant advantage.

Protocol 2: Single-Point Energy Calculation

Import necessary libraries:

Define the molecule:

Set up the DFT calculation: Create a DFT object (e.g., dft.RKS for restricted Kohn-Sham).

Assign the DM21 functional: This is done by overloading the _numint attribute of the DFT

object.

Run the calculation:

Geometry Optimization
Geometry optimization with DM21 is more complex due to the absence of analytical gradients.

[2][6] This necessitates the use of numerical gradients, which significantly increases the

computational cost.
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Protocol 3: Geometry Optimization

Import necessary libraries:

Define the initial molecular geometry:

Set up the DM21 calculation:

Set up the optimizer: The geometry optimizer needs to be configured to use the numerical

gradients of the DM21 calculation.

Note: This process is computationally intensive as it calculates gradients numerically at each

optimization step.
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DM21 Calculation Workflow in PySCF
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Calculation Type
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A flowchart illustrating the workflow for performing calculations with the DM21 functional in

PySCF.
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Decision Logic for Using DM21

Start: Need for High Accuracy DFT Calculation

What is the primary calculation type?

Single-Point Energy?

Energy

Geometry Optimization?

Structure

Use DM21
(High Accuracy)

Consider High Cost
and Numerical Gradients

Proceed with Calculation

If accuracy is paramount
and cost is acceptable

Consider Alternative Functionals
(e.g., PBE0, SCAN for geometry)

If cost is prohibitive

Click to download full resolution via product page

A decision diagram for choosing to use the DM21 functional based on the type of calculation.

Best Practices and Troubleshooting
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SCF Convergence: DM21 can sometimes exhibit convergence difficulties, particularly for

systems with stretched bonds or transition metals.[5] If you encounter convergence issues,

consider the following:

Level Shifting: Applying a level shift can help stabilize SCF convergence.

Initial Guess: Using orbitals from a calculation with a simpler functional (like B3LYP) as an

initial guess for the DM21 calculation can be beneficial.[5]

Computational Cost: Be mindful of the high computational cost of DM21.[5] It is not well-

suited for high-throughput screening or calculations on very large systems where

computational efficiency is a primary concern.

Geometry Optimization: For geometry optimizations, the accuracy of DM21 may not justify its

high computational cost, as its performance in predicting geometries is comparable to more

traditional and much faster functionals like PBE0 and SCAN.[6]

Limitations: The current implementation of DM21 in PySCF is limited to molecular systems

and does not support periodic boundary condition calculations beyond the Gamma point.[7]

Additionally, standard methods for adding dispersion corrections (like D3) are not directly

compatible.[8]

Conclusion
The DM21 functional offers a powerful tool for obtaining highly accurate energies in quantum

chemical calculations. Its integration into PySCF makes it accessible to a wide range of

researchers. However, users should be aware of its high computational cost and the

challenges associated with geometry optimization. By following the protocols and best

practices outlined in these notes, researchers can effectively leverage the capabilities of DM21
for their scientific and drug development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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